![molecular formula C8H9FOS B1344130 [3-Fluoro-4-(methylsulfanyl)phenyl]methanol CAS No. 252562-45-1](/img/structure/B1344130.png)

[3-Fluoro-4-(methylsulfanyl)phenyl]methanol

Vue d'ensemble

Description

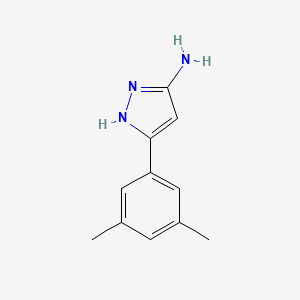

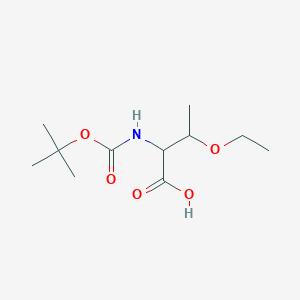

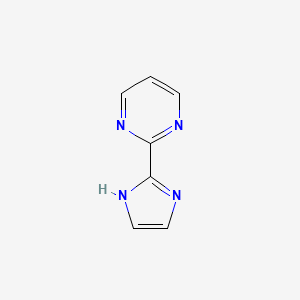

“[3-Fluoro-4-(methylsulfanyl)phenyl]methanol” is a chemical compound with the CAS Number: 252562-45-1 . It has a molecular weight of 172.22 . The IUPAC name for this compound is [3-fluoro-4-(methylsulfanyl)phenyl]methanol . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for “[3-Fluoro-4-(methylsulfanyl)phenyl]methanol” is 1S/C8H9FOS/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4,10H,5H2,1H3 . This code provides a specific representation of the molecular structure of the compound.

Physical And Chemical Properties Analysis

“[3-Fluoro-4-(methylsulfanyl)phenyl]methanol” is a liquid at room temperature . It has a molecular weight of 172.22 . The compound is stored at a temperature of 2-8°C .

Applications De Recherche Scientifique

Synthetic Chemistry Applications

Catalyst- and Solvent-Free Syntheses : The research demonstrated efficient approaches for the synthesis of complex heterocyclic compounds through catalyst- and solvent-free conditions, showcasing the utility of fluorinated and methylsulfanyl-substituted phenyl compounds in facilitating regioselective syntheses under environmentally friendly conditions (Moreno-Fuquen et al., 2019).

Nucleophilic Substitution : Studies on the structure of methylpyrimidin-4-ones revealed insights into the rate of nucleophilic substitution of the methylsulfanyl group, underscoring the influence of fluorine atoms on reaction rates, which could be leveraged in designing synthetic pathways for fluorinated pharmaceuticals (Kheifets et al., 2004).

Interaction with Alcohols : Investigation into the interactions of alcohols with fluorophenylacetylenes via IR-UV double resonance spectroscopy and computational methods provided insights into hydrogen bonding dynamics, crucial for designing solvents and reaction conditions in synthetic processes (Maity et al., 2011).

Material Science and Polymer Applications

- Proton Exchange Membranes : Research on sulfonated poly(arylene ether sulfone) copolymers highlighted the role of fluorinated compounds in enhancing the properties of materials for fuel cell applications. The introduction of fluorinated side chains improved proton conductivity, demonstrating the potential of these materials in energy technologies (Kim et al., 2008).

Pharmacological and Biochemical Applications

- Enzymatic Desymmetrization : A study on the enzymatic desymmetrization of 3-(4-fluorophenyl)glutaric anhydride through lipase-catalyzed alcoholysis in organic solvents demonstrated the utility of fluorinated compounds in producing enantiomerically enriched intermediates for pharmaceutical synthesis, showcasing the application of biocatalysis in creating complex, chiral molecules (Liu et al., 2014).

Safety And Hazards

Propriétés

IUPAC Name |

(3-fluoro-4-methylsulfanylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FOS/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRADQVYSSOTPSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-Fluoro-4-(methylsulfanyl)phenyl]methanol | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

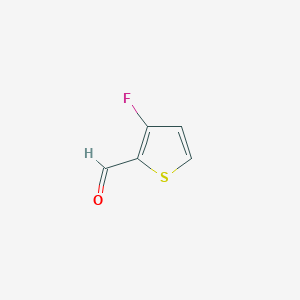

![3-[(2-Fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1344050.png)

![4-(8-Fluoro-6-oxo-3,4,5,6-tetrahydro-1H-azepino[5,4,3-CD]indol-2-YL)benzaldehyde](/img/structure/B1344078.png)